Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate is a complex organic compound that features a combination of pyrimidine, oxazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include trifluoromethylating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups, onto the compound.
Scientific Research Applications
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and oxazole derivatives, such as:
- 2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylbenzamide
- Various triazole-pyrimidine hybrids
Uniqueness
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O3/c1-26-14(25)10-11(7-4-2-3-5-9(7)17)24-27-12(10)8-6-22-15(21)23-13(8)16(18,19)20/h2-6H,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSFEPBAHLUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C3=CN=C(N=C3C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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